molecular formula C7H7Cl2N3O2 B1427482 Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate CAS No. 54368-62-6

Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate

Cat. No. B1427482
CAS RN: 54368-62-6
M. Wt: 236.05 g/mol
InChI Key: CAUKXOUUXPKJQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate is a chemical compound with the molecular formula C7H7Cl2N3O2 and a molecular weight of 236.06 . It is used as an important intermediate for raw material in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

The synthesis of Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate involves a reaction with tin (II) chloride dihydrate in ethyl acetate at 70℃ for 5 hours in a sealed tube . The resulting solution is diluted with water, the pH value of the solution is adjusted to 9 with sodium carbonate, extracted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under vacuum. The residue is then purified by a silica gel column with ethyl acetate/petroleum ether (1:5) to yield the title compound .


Molecular Structure Analysis

The InChI code for Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate is 1S/C7H7Cl2N3O2/c1-2-14-6(13)4-3(10)5(8)12-7(9)11-4/h2,10H2,1H3 . This indicates the presence of 7 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, and 2 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate is a solid compound . It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . It has a Log Po/w (iLOGP) of 1.89, indicating its lipophilicity . Its water solubility is 0.221 mg/ml .

Scientific Research Applications

Synthesis Techniques and Derivative Formation

  • Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate and its derivatives have been synthesized through various methods including cyclocondensation and Michel type of addition reaction, showing potential in anti-inflammatory and anti-microbial activities. These derivatives were analyzed and confirmed through techniques like IR, 1HNMR, and Mass spectroscopy (A.S.Dongarwar et al., 2011).
  • A novel method involved the formation of ethyl 5-substituted 7-(methylthio)-5H-1-thia-3,5,6,8- tetra-azaacenaphthylene-2-carboxylates through the acid-catalyzed cyclocondensation of ethyl 5-amino-4-(substituted amino)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylates with triethyl orthoformate (S. Tumkevičius, 1995).
  • Microwave-mediated and solvent-free conditions have been used to synthesize novel pyrimido[1,2-a]pyrimidines from ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates, with the structure confirmed by X-ray analysis (J. V. Eynde et al., 2001).

Chemical Transformations and Potential Applications

  • Ethyl 4-aryl-6-substituted-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates have been synthesized and further reacted to produce various derivatives like thiazolopyrimidines and thiazolodipyrimidines, indicating a versatile chemical transformation capacity (S. Sherif et al., 1993).
  • Ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates have been synthesized through a multi-step process involving solid support derived from Merrifield’s resin, showcasing the polymer-assisted synthesis technique (J. V. Eynde et al., 2003).
  • Some derivatives of ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate have shown significant potential as antitubercular agents, highlighting the compound's relevance in pharmaceutical research (B. Vavaiya et al., 2022).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, and its hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261 and P305+P351+P338 . It is recommended to keep the compound in a dark place, under an inert atmosphere, and at a temperature of 2-8C .

properties

IUPAC Name

ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N3O2/c1-2-14-6(13)4-3(10)5(8)12-7(9)11-4/h2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUKXOUUXPKJQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC(=N1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743159
Record name Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate

CAS RN

54368-62-6
Record name 4-Pyrimidinecarboxylic acid, 5-amino-2,6-dichloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54368-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate
Reactant of Route 2
Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate
Reactant of Route 3
Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate
Reactant of Route 4
Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate
Reactant of Route 5
Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.